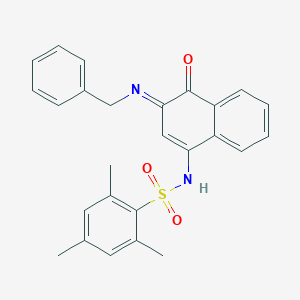![molecular formula C25H21NO4S2 B281365 4-ethoxy-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281365.png)
4-ethoxy-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethoxy-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide, also known as EBSB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of sulfonamides, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 4-ethoxy-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide is not fully understood. However, studies have suggested that 4-ethoxy-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide exerts its biological effects by binding to specific targets in cells. 4-ethoxy-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been shown to bind to carbonic anhydrase, which may contribute to its anticancer and other biological activities.
Biochemical and Physiological Effects:
4-ethoxy-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been shown to exhibit a range of biochemical and physiological effects. Studies have shown that 4-ethoxy-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide inhibits the activity of carbonic anhydrase, which may contribute to its anticancer and other biological activities. 4-ethoxy-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has also been shown to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle in cancer cells. In addition, 4-ethoxy-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been shown to exhibit anti-inflammatory and antioxidant activities.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-ethoxy-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide is its potent biological activity against cancer cells and other targets. 4-ethoxy-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been shown to exhibit a wide range of biological activities, which makes it a promising lead compound for the development of novel drugs. However, one of the limitations of 4-ethoxy-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide is its relatively low solubility in water, which may limit its bioavailability in vivo.
Orientations Futures
There are several future directions for the study of 4-ethoxy-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide. One area of research is the development of novel sulfonamide-based drugs based on 4-ethoxy-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide. These drugs could be used to target a variety of biological processes, including cancer, inflammation, and bone resorption. Another area of research is the study of the mechanism of action of 4-ethoxy-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide. Understanding how 4-ethoxy-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide interacts with specific targets in cells could lead to the development of more effective drugs. Finally, the study of the pharmacokinetics and pharmacodynamics of 4-ethoxy-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide in vivo could provide valuable information for the development of clinical applications of this compound.
Méthodes De Synthèse
The synthesis of 4-ethoxy-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide involves the reaction between 4-methylthiophenol and 4-ethoxybenzene-1-sulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with 1,4-naphthoquinone in the presence of a catalyst such as copper acetate to yield 4-ethoxy-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide. The purity of the compound can be confirmed using techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
4-ethoxy-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been studied for its potential applications in various fields of scientific research. One of the most promising applications of 4-ethoxy-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide is in the field of cancer research. Studies have shown that 4-ethoxy-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide exhibits potent anticancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. 4-ethoxy-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been shown to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle in cancer cells.
Another potential application of 4-ethoxy-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide is in the field of drug discovery. 4-ethoxy-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been studied as a lead compound for the development of novel sulfonamide-based drugs with diverse biological activities. 4-ethoxy-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in various physiological processes, including acid-base balance, respiration, and bone resorption.
Propriétés
Formule moléculaire |
C25H21NO4S2 |
|---|---|
Poids moléculaire |
463.6 g/mol |
Nom IUPAC |
(NE)-4-ethoxy-N-[3-(4-methylphenyl)sulfanyl-4-oxonaphthalen-1-ylidene]benzenesulfonamide |
InChI |
InChI=1S/C25H21NO4S2/c1-3-30-18-10-14-20(15-11-18)32(28,29)26-23-16-24(31-19-12-8-17(2)9-13-19)25(27)22-7-5-4-6-21(22)23/h4-16H,3H2,1-2H3/b26-23+ |
Clé InChI |
USFMUCSTMDMJEU-WNAAXNPUSA-N |
SMILES isomérique |
CCOC1=CC=C(C=C1)S(=O)(=O)/N=C/2\C=C(C(=O)C3=CC=CC=C32)SC4=CC=C(C=C4)C |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)SC4=CC=C(C=C4)C |
SMILES canonique |
CCOC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)SC4=CC=C(C=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281282.png)
![Benzyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281284.png)
![Benzyl 5-[(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281285.png)
![Butyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B281294.png)
![2-Methoxyethyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281297.png)
![Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281299.png)
![Benzyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B281300.png)
![Methyl 2-tert-butyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281301.png)
![Methyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B281303.png)

![Ethyl 4-({1-oxo-4-[(phenylsulfonyl)imino]-1,4-dihydro-2-naphthalenyl}amino)benzoate](/img/structure/B281309.png)
![N-[(1Z)-3-[(2-methoxyphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B281310.png)
![4-ethoxy-N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide](/img/structure/B281311.png)
